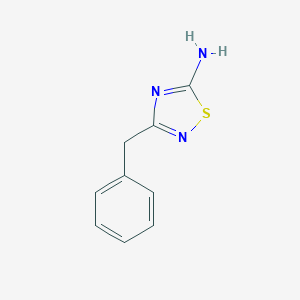
3-Benzyl-1,2,4-thiadiazol-5-amine
Übersicht
Beschreibung
3-Benzyl-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the thiadiazole family, which is characterized by a ring structure containing both sulfur and nitrogen atoms. Thiadiazoles are known for their diverse biological activities and have been the subject of numerous studies in medicinal chemistry.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the reaction of appropriate precursors under conditions that promote the formation of the thiadiazole ring. For instance, the synthesis of 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine was achieved by reacting 2,4-dichloro-benzaldehyde with thiosemicarbazide, followed by cyclization and further reaction with substituted salicylaldehyde to obtain Schiff bases . Similarly, the synthesis of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives was carried out from phenylacetic acid derivatives, with the structures characterized by NMR spectroscopy and X-ray crystallography .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine was determined by the formation of a planar five-membered ring as a result of an intramolecular C—H∙∙∙S hydrogen bond . The crystal structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was determined by single-crystal X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and a three-dimensional network structure .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including the formation of Schiff bases, as mentioned earlier . Additionally, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids can lead to the formation of cocrystals or salts, depending on whether proton transfer occurs .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can be influenced by the introduction of different functional groups. For example, the incorporation of benzo[c][1,2,5]thiadiazole moieties in hyperbranched polymer structures resulted in a red-shift of the maximum absorption wavelength and an increase in the solution-photoluminescence quantum yield, indicating an extension of the conjugation length . The thermal properties of these polymers were characterized using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . The ultrasound-assisted synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives showed that ultrasound can increase the efficiency of the reactions, which is an important aspect of their physical properties .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Compounds derived from 1,3,4-thiadiazole have shown promising antimicrobial activities. For instance, derivatives such as N-benzyl-5-(4-fluorophenyl)- and N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amines demonstrated significant antimicrobial activities against a variety of microorganisms, suggesting their potential as novel antimicrobial agents (Malik & Patel, 2017).
Anticancer Activities
Several studies have focused on the anticancer activities of 1,3,4-thiadiazole derivatives. Notably, compounds like 5-benzyl-1,3,4-thiadiazol-2-amine derivatives have been synthesized and evaluated for their acetylcholinesterase-inhibition activities, with some showing potent anticancer properties against various cancer cell lines, highlighting their potential in cancer therapy (Zhu et al., 2016).
Enzyme Inhibition
The enzyme inhibition properties of 1,3,4-thiadiazole derivatives have also been explored, with some compounds exhibiting significant acetylcholinesterase-inhibition activities. This suggests their potential application in treating diseases associated with enzyme malfunction, such as Alzheimer's disease (Zhu et al., 2016).
Zukünftige Richtungen
Research on 1,3,4-thiadiazol-5-amine derivatives, including “3-Benzyl-1,2,4-thiadiazol-5-amine”, continues to be a promising area in medicinal chemistry due to their wide range of biological activities . Future studies may focus on further structural modifications of the thiadiazole ring to result in highly effective and less toxic compounds .
Eigenschaften
IUPAC Name |
3-benzyl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPJUFWVJYJIEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345566 | |
| Record name | 3-Benzyl-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1,2,4-thiadiazol-5-amine | |
CAS RN |
17467-27-5 | |
| Record name | 3-Benzyl-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzyl-1,2,4-thiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

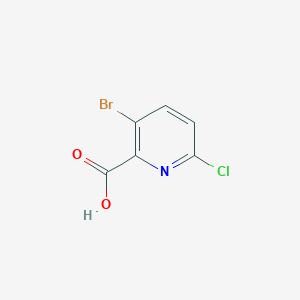
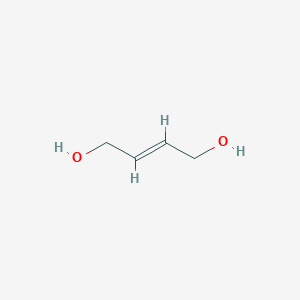


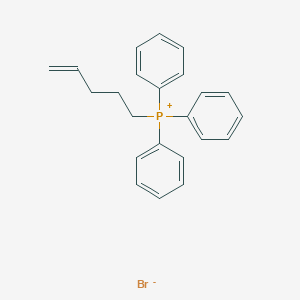
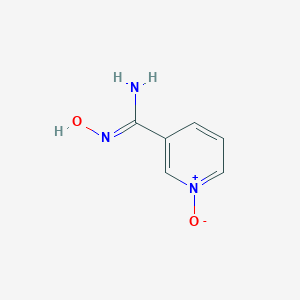
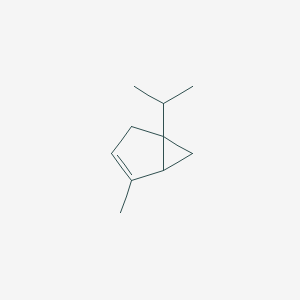
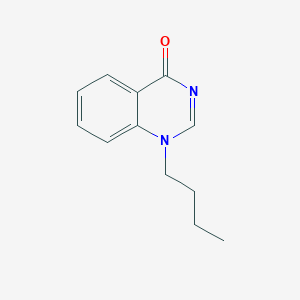


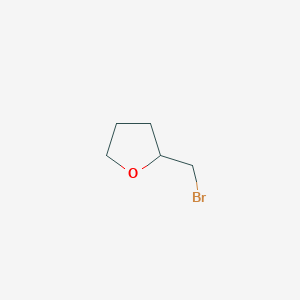

![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)
